molecular formula C12H10ClN3O B8094650 3-aminobenzo[g]quinoxalin-2(1H)-one

3-aminobenzo[g]quinoxalin-2(1H)-one

Cat. No.: B8094650
M. Wt: 247.68 g/mol
InChI Key: FLOVJUAYNYCVOE-UHFFFAOYSA-N
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Description

3-Aminobenzo[g]quinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-aminobenzo[g]quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-ones. One common method is the direct C3-functionalization via C–H bond activation. This process can include various reactions such as arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .

Industrial Production Methods

Industrial production methods for this compound often focus on sustainable and environmentally benign protocols. Transition metal-free methodologies have been developed, which provide an efficient and green synthetic route. These methods include visible light and electrochemically catalyzed strategies .

Chemical Reactions Analysis

Types of Reactions

3-Aminobenzo[g]quinoxalin-2(1H)-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl iodides, Katritzky salts, and eosin-y as a photoredox catalyst. Conditions often involve visible light promotion and the use of bases such as DIPEA .

Major Products Formed

The major products formed from these reactions include various functionalized quinoxalin-2(1H)-ones, such as 3-alkylated quinoxalin-2(1H)-ones and quinoxaline-3-carbonyl compounds .

Scientific Research Applications

3-Aminobenzo[g]quinoxalin-2(1H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-aminobenzo[g]quinoxalin-2(1H)-one involves its interaction with various molecular targets and pathways. It often acts by inhibiting specific enzymes or proteins, leading to its bioactive effects. For example, it can inhibit protein kinases, which play a crucial role in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminobenzo[g]quinoxalin-2(1H)-one is unique due to its specific functional groups and the diverse range of reactions it can undergo. Its ability to be functionalized at the C3 position via various sustainable protocols makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3-amino-1H-benzo[g]quinoxalin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O.ClH/c13-11-12(16)15-10-6-8-4-2-1-3-7(8)5-9(10)14-11;/h1-6H,(H2,13,14)(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOVJUAYNYCVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199191
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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